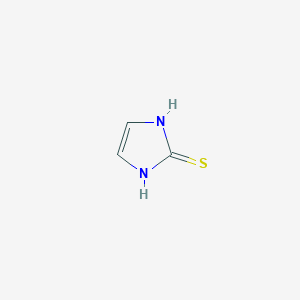

2-Mercaptoimidazole

Description

Properties

IUPAC Name |

1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSTTJBVAAALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061236 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-35-5, 49556-19-6 | |

| Record name | 2-Mercaptoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD37BLD6L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Mercaptoimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoimidazole (2MI), also known as methimazole, is a heterocyclic compound containing an imidazole ring and a thiol group. It exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-imidazole-2-thione, with the thione form being predominant. This guide provides an in-depth overview of the fundamental properties, structure, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes structural and mechanistic aspects to facilitate a comprehensive understanding of this compound.

Basic Properties and Structure

This compound is a white to pale yellow solid with a range of applications stemming from its chemical reactivity and biological activity.[1] It is soluble in water and various organic solvents, including methanol.[1][2]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₃H₄N₂S | [1][2][3] |

| Molecular Weight | 100.14 g/mol | [1][2][3] |

| Melting Point | 221-231 °C | [2][4][5] |

| Solubility | Soluble in water and various organic solvents. In methanol: 50 mg/mL.[1][2] | |

| pKa (predicted for 2-mercaptobenzimidazole) | 10.24 ± 0.10 | [6] |

| Appearance | White to cream to brown powder/solid | [1][4][7] |

Chemical Structure and Tautomerism

This compound exhibits thione-thiol tautomerism. The hydrogen atom can be located on the sulfur atom (thiol form) or one of the nitrogen atoms (thione form). Spectroscopic and theoretical studies indicate that the thione form, 1,3-dihydro-2H-imidazole-2-thione, is the more stable and predominant tautomer in both the solid state and in solution.[8][9][10][11]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, compiled from various sources.

Synthesis

A common method for the synthesis of 2-mercaptobenzimidazole, a related compound, involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[3][12] A method for synthesizing this compound is described below.

Synthesis of this compound:

-

Dissolve o-phenylenediamine (0.083 mol) in absolute ethanol (75 ml).

-

Add carbon disulfide (35 ml) to the solution.

-

Transfer the mixture to an autoclave and heat at 150°C for 15 hours.

-

After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide (9 ml) to remove any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, dry, and recrystallize from ethanol and water.[12]

Purification

Purification of this compound is typically achieved through recrystallization.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Add hot water to the filtrate until turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and dry them under vacuum.[3]

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Shimming is crucial to obtain high-resolution spectra.[13]

-

Expected Signals: In the ¹H NMR spectrum, expect signals for the imidazole ring protons and the N-H protons. The ¹³C NMR will show signals for the imidazole carbons, with the C=S carbon appearing at a characteristic downfield shift.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Expected Bands: Characteristic absorption bands include N-H stretching, C-H stretching of the imidazole ring, C=C and C=N stretching, and the C=S stretching vibration. The absence of a prominent S-H stretching band and the presence of a strong C=S band confirm the thione tautomer.[14][15]

2.3.3. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water) of known concentration in a quartz cuvette.[2][16]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Expected Maxima: this compound typically exhibits absorption maxima related to π → π* transitions of the imidazole ring and n → π* transitions of the thione group.

2.3.4. X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize radiation damage.[17]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles, confirming the molecular structure and packing in the solid state.[9][11]

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with significant interest in their roles as tyrosinase inhibitors and antioxidants.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Overproduction of melanin can lead to hyperpigmentation disorders. This compound and its analogs have been shown to be potent inhibitors of tyrosinase.[1][7][18]

The primary mechanism of inhibition involves the chelation of the copper ions at the active site of the tyrosinase enzyme by the mercapto group. This interaction prevents the binding of the natural substrate, tyrosine, and subsequent enzymatic reactions that lead to melanin formation.[1][4]

Antioxidant Activity

This compound has been identified as a potent antioxidant, capable of scavenging harmful free radicals such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[8][19][20] This activity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing the free radicals and preventing oxidative damage to cells. The resulting 2-mercaptoimidazolyl radical is relatively stable, which contributes to its effective radical scavenging properties. This antioxidant mechanism is relevant in the context of diseases associated with oxidative stress.[8][19][20]

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its predominant thione structure is key to its reactivity and function. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound. The elucidated mechanisms of tyrosinase inhibition and antioxidant activity highlight its potential for applications in drug development, particularly for hyperpigmentation disorders and conditions related to oxidative stress. Further research into its specific interactions with biological targets and signaling pathways will continue to expand its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound 98 872-35-5 [sigmaaldrich.com]

- 6. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]

- 7. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C3H4N2S | CID 1201386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. ossila.com [ossila.com]

- 17. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 18. In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors on mammalian cells and zebrafish embryos: Preparation of pigment-free zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Mercaptoimidazole from Aminoacetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-mercaptoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is the synthetic route commencing from aminoacetaldehyde, utilizing its stable precursor, aminoacetaldehyde dimethyl acetal. This guide details the experimental protocol, plausible reaction mechanism, and characterization data. Furthermore, it explores the biological significance of this compound derivatives, particularly their anti-inflammatory properties, and presents a putative signaling pathway. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

This compound and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][2][3] The imidazole core is a common scaffold in many pharmaceutical agents, and the introduction of a mercapto group at the 2-position imparts unique chemical reactivity and biological function. This guide focuses on a robust and accessible synthetic method for the parent compound, this compound, starting from the readily available precursor, aminoacetaldehyde dimethyl acetal.

Synthesis of this compound

The synthesis of this compound from aminoacetaldehyde is typically achieved through the reaction of its stable acetal precursor, aminoacetaldehyde dimethyl acetal, with a thiocyanate salt in an acidic medium. The acetal serves to protect the highly reactive aldehyde functionality of aminoacetaldehyde.

Experimental Protocol

The following protocol is adapted from a standard literature procedure for the synthesis of this compound.[4]

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Potassium thiocyanate

-

2 N Hydrochloric acid

-

Nitrogen gas

-

Deionized water

Equipment:

-

Reaction flask equipped with a stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

To a solution of 2 N hydrochloric acid (39,230 ml), add aminoacetaldehyde dimethylacetal (7,500 g) over a period of 45 minutes while stirring under a nitrogen atmosphere.[4]

-

To this mixture, add potassium thiocyanate (6,932 g) all at once.[4]

-

Heat the reaction mixture to 98°C and maintain this temperature with stirring for 2 hours.[4]

-

Allow the mixture to cool to room temperature overnight. A suspension will form.

-

Cool the suspension to 5°C using a cooling bath and stir.

-

Filter the resulting solid precipitate and wash it with cold deionized water.

-

Dry the collected solid at 60°C under vacuum (5 mmHg) to yield imidazole-2-thiol (this compound).[4] The product should have a melting point of 224°-226°C.[4]

Quantitative Data Summary

| Parameter | Value | Unit | Molar Equivalent |

| Aminoacetaldehyde dimethyl acetal | 7,500 | g | 1.00 |

| Potassium thiocyanate | 6,932 | g | 1.06 |

| 2 N Hydrochloric acid | 39,230 | ml | - |

| Reaction Temperature | 98 | °C | - |

| Reaction Time | 2 | hours | - |

| Yield | Not specified in source | - | - |

| Melting Point | 224-226 | °C | - |

Molar equivalents are calculated based on aminoacetaldehyde dimethyl acetal.

Reaction Mechanism and Pathway

The synthesis of this compound from aminoacetaldehyde dimethyl acetal and potassium thiocyanate in acidic conditions likely proceeds through the following steps:

-

Deprotection: The acidic medium hydrolyzes the dimethyl acetal to reveal the free aminoacetaldehyde.

-

Formation of Thiourea Intermediate: The amine group of aminoacetaldehyde nucleophilically attacks the carbon atom of the thiocyanate ion (or its protonated form, isothiocyanic acid) to form an N-substituted thiourea intermediate.

-

Cyclization: The aldehyde group of the thiourea intermediate is then attacked intramolecularly by the nitrogen atom of the thiourea moiety.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic imidazole ring.

-

Tautomerization: The final product, this compound, exists in tautomeric equilibrium with its thione form (imidazole-2-thione).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism Diagram

Caption: Plausible reaction mechanism for this compound synthesis.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the two equivalent protons on the imidazole ring and the N-H protons.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the two equivalent carbons of the imidazole ring and the C=S carbon. Published data for 2-mercaptobenzimidazole, a related compound, shows a characteristic signal for the C=S group at approximately 167.12 ppm.[5] For this compound, a similar chemical shift for the C=S carbon is anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching, C=C and C=N stretching of the imidazole ring, and C=S stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound (100.14 g/mol ).

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly 2-mercaptobenzimidazoles, have been reported to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[3][6] The anti-inflammatory activity is of particular interest to drug development professionals.

While the specific signaling pathway for this compound is not extensively elucidated, the anti-inflammatory action of related benzimidazole derivatives is thought to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).[7]

Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates a generalized pathway for the anti-inflammatory action of compounds that inhibit the COX pathway.

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from aminoacetaldehyde dimethyl acetal. The straightforward nature of this one-pot synthesis makes it an attractive method for obtaining this valuable heterocyclic compound. The provided reaction mechanism and workflow diagrams offer a clear visualization of the synthetic process. Furthermore, the discussion of the biological significance of this compound derivatives, particularly their potential anti-inflammatory action through the inhibition of the cyclooxygenase pathway, highlights the importance of this compound in medicinal chemistry and drug discovery. The characterization data outlined will be crucial for researchers to confirm the identity and purity of the synthesized product. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and application of imidazole-based compounds.

References

- 1. primescholars.com [primescholars.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Mercaptoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Mercaptoimidazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical and Physical Properties

This compound, also known as 1,3-dihydroimidazole-2-thione, is a heterocyclic compound with a wide range of applications, notably in medicinal chemistry and as a potential antioxidant.[1] Its fundamental properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 1,3-dihydroimidazole-2-thione | [2] |

| Synonyms | 2-Imidazolethiol, 1H-Imidazole-2-thiol, Imidazole-2-thiol | [2] |

| CAS Number | 872-35-5 | [2] |

| Molecular Formula | C₃H₄N₂S | [2] |

| Molecular Weight | 100.14 g/mol | [2] |

| Canonical SMILES | C1=CNC(=S)N1 | [1] |

| InChI Key | OXFSTTJBVAAALW-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | White to cream or light brown solid/crystalline powder | [3][4] |

| Melting Point | 221-231 °C | [3][4] |

| Boiling Point | 152.4 ± 23.0 °C (Predicted) | [3] |

| Solubility | Soluble in water and various organic solvents. Specifically, soluble in methanol (50 mg/mL). | [1] |

| pKa | 11.40 ± 0.30 (Predicted) | [3] |

Spectral Data

| Technique | Wavelength/Shift | Reference |

| UV-Vis (in H₂O) | λmax: 208 nm, 252 nm | [3] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

A common method for the synthesis of this compound derivatives involves the reaction of a diamine with carbon disulfide. The following protocol is adapted from procedures for similar compounds.[5][6]

Materials:

-

o-phenylenediamine (or a suitable diamine precursor)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Dilute acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 100 mL of 95% ethanol and 15 mL of water.[5]

-

Heat the mixture under reflux for 3 hours.[5]

-

Cautiously add 1-1.5 g of activated charcoal and continue to reflux for an additional 10 minutes.[5]

-

Filter the hot mixture to remove the charcoal.[5]

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.[5]

-

Acidify the solution with dilute acetic acid while stirring to precipitate the product.[5]

-

Collect the precipitate by filtration, wash with cold water, and dry.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization.[3]

Materials:

-

Crude this compound

-

Acetone (Me₂CO) or Water (H₂O)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot acetone or water.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

An HPLC method can be adapted for the analysis of this compound. The following is a general protocol based on the analysis of similar compounds.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

Water:Methanol (9:1, v/v)[7]

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of standards by serial dilution. For solid samples, a soaking extraction with methanol can be employed.[7]

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength (e.g., 254 nm or one of the λmax values).

-

Inject the standards and the sample solution.

-

-

Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the sample.

GC-MS can be used for the identification and quantification of this compound, often requiring derivatization.[7]

Procedure:

-

Sample Preparation and Derivatization:

-

Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile).[8]

-

Purify the extract, for example, by matrix solid-phase dispersion (MSPD).[8]

-

Derivatize the analyte to increase its volatility. A common procedure involves reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

-

-

GC-MS Conditions:

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the temperature program for the oven.

-

Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for higher sensitivity.

-

-

Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by triturating 1-2 mg of the sample with 300-400 mg of dry KBr powder and pressing it into a disc. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.[9]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water) in a quartz cuvette. A blank containing only the solvent should be used as a reference.[10][11]

-

Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.[12]

Biological Activity and Signaling Pathways

This compound exhibits several important biological activities, including antithyroid effects, antioxidant properties, and enzyme inhibition.

Inhibition of Thyroid Peroxidase (TPO)

This compound and its derivatives, such as methimazole, are known to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[13][14] This inhibition is a crucial mechanism for the treatment of hyperthyroidism. The proposed mechanism involves the interaction of the thione group with the heme iron of the enzyme, preventing the oxidation of iodide and subsequent hormone synthesis.[15]

Signaling Pathway: Inhibition of Thyroid Peroxidase

Caption: Mechanism of thyroid peroxidase inhibition by this compound.

Antioxidant Activity

This compound has been identified as a potent radical scavenger.[3] Its antioxidant mechanism is attributed to its ability to donate a hydrogen atom from its thiol group to neutralize free radicals, such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. This process results in the formation of a stable thiyl radical, which can then dimerize to form a disulfide compound.[3]

Logical Relationship: Antioxidant Mechanism

Caption: Radical scavenging mechanism of this compound.

Inhibition of Mushroom Tyrosinase

This compound and its analogs have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.[16] The mercapto group is crucial for this activity, as it can chelate the copper ions in the active site of the enzyme. Kinetic studies have shown that related compounds can act as competitive or uncompetitive inhibitors.[16][17][18]

Signaling Pathway: Mushroom Tyrosinase Inhibition

Caption: Inhibition of mushroom tyrosinase by this compound.

References

- 1. US2585388A - Preparation of 2-mercaptoimidazoles - Google Patents [patents.google.com]

- 2. ijptjournal.com [ijptjournal.com]

- 3. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. [Improvement of 2-mercaptoimidazoline analysis in rubber products containing chlorine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. ossila.com [ossila.com]

- 11. mt.com [mt.com]

- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with this compound at 2.30 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of mushroom tyrosinase by a newly synthesized ligand: inhibition kinetics and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mushroom tyrosinase inhibition by two potent uncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-Mercaptoimidazole in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoimidazole (2-MI), widely known as methimazole (MMI), is a cornerstone therapeutic agent for the management of hyperthyroidism. Its efficacy is primarily attributed to the direct inhibition of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. Beyond this primary role, emerging evidence highlights its functions as a potent antioxidant and a modulator of the immune system. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 2-MI in biological systems. It consolidates quantitative data on its inhibitory and radical-scavenging activities, details key experimental methodologies used to elucidate its function, and presents visual diagrams of the critical signaling pathways and workflows involved. This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The principal therapeutic effect of this compound is the reduction of thyroid hormone levels in the body.[1] This is achieved not by affecting the iodide uptake or the release of pre-existing hormones, but by directly targeting their synthesis within the thyroid gland.[2][3][4]

Irreversible Inhibition of Thyroid Peroxidase (TPO)

The primary molecular target of 2-MI is Thyroid Peroxidase (TPO), a large, heme-containing glycoprotein located on the apical membrane of thyroid follicular cells.[1][3] TPO is essential for two critical steps in thyroid hormonogenesis: the oxidation of iodide and the coupling of iodotyrosine residues.[2]

2-MI exerts its effect through the following mechanisms:

-

Inhibition of Iodide Oxidation: It prevents TPO from oxidizing iodide anions (I⁻) to reactive iodine species (I₂ or HOI), which are necessary for the iodination of tyrosine residues on the thyroglobulin protein scaffold.[1][2]

-

Interference with Iodotyrosine Coupling: 2-MI also inhibits the TPO-catalyzed coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form triiodothyronine (T3) and thyroxine (T4).[1][3]

-

Irreversible Inactivation: The mechanism of inhibition is considered irreversible.[5] Studies indicate that 2-MI interacts directly with the oxidized heme group of TPO, which is formed after TPO's interaction with its co-substrate, hydrogen peroxide (H₂O₂).[6] This interaction leads to a stable, inactive enzyme complex. Both the methyl and the mercapto functional groups of the molecule are deemed essential for this irreversible inhibition.[5]

The direct interaction with the enzyme's active site is supported by structural studies of the related enzyme lactoperoxidase (LPO), which show 2-MI binding in the substrate-binding site with its sulfur atom in close proximity to the heme iron.[7]

Caption: Inhibition of TPO by this compound.

Secondary Mechanisms of Action

Beyond its well-documented role in thyroid hormone synthesis, 2-MI exhibits other biological activities that may contribute to its overall therapeutic profile.

Antioxidant and Radical Scavenging Activity

This compound is a potent antioxidant and free radical scavenger.[8] Its thiol group can readily donate a hydrogen atom to neutralize highly reactive oxygen species (ROS).

-

Mechanism: The primary antioxidant mechanism involves hydrogen abstraction from the thiol group, which generates a transient and relatively stable thiyl radical. This radical can then dimerize to form a disulfide compound, effectively terminating the radical chain reaction.

-

Targets: Density functional theory (DFT) simulations have shown that 2-MI is highly effective at scavenging hydroxyl (HO•) and hydroperoxyl (HOO•) radicals in both aqueous and lipid environments.[9][10] In lipid media, its scavenging activity against HOO• is reported to be faster than that of common antioxidants like ascorbic acid and Trolox.[8][9]

-

Physiological Relevance: This antioxidant property is relevant in the thyroid gland itself, where TPO activity generates significant amounts of H₂O₂. 2-MI can scavenge this excess H₂O₂, potentially protecting thyrocytes from oxidative damage.[3]

Caption: Radical scavenging mechanism of 2-MI.

Immunomodulatory Effects

Graves' disease, the most common cause of hyperthyroidism, is an autoimmune disorder. 2-MI has been shown to possess immunomodulatory properties that may be beneficial in this context.

-

Inhibition of Adhesion Molecule Expression: 2-MI can inhibit the interferon-gamma (IFN-γ) induced transcription of the Intercellular Adhesion Molecule-1 (ICAM-1) gene in thyroid cells.[3] ICAM-1 is crucial for the recruitment of immune cells, and its downregulation may reduce lymphocytic infiltration of the thyroid gland.

-

T-Cell Proliferation: Certain derivatives of this compound have been found to inhibit T-cell proliferation by specifically targeting the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell function.[11]

-

Cytokine Regulation: In animal models of autoimmune arthritis, benzimidazole derivatives have demonstrated the ability to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the biological activity of this compound and its analogs.

Table 1: Enzyme Inhibition and Binding Affinity

| Compound | Enzyme | Parameter | Value | Reference(s) |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | IC₅₀ | 0.8 µM (8 x 10⁻⁷ M) | [5] |

| This compound | Lactoperoxidase (LPO) | IC₅₀ | 17 µM | [7][13] |

| This compound | Lactoperoxidase (LPO) | K_d_ | 0.63 µM | [7][13] |

IC₅₀: Half maximal inhibitory concentration. K_d_: Dissociation constant.

Table 2: Radical Scavenging Kinetics

| Compound | Radical Species | Medium | Rate Constant (k_overall_) | Reference(s) |

| This compound | Hydroxyl (HO•) | Lipid (simulated) | 1.05 x 10¹⁰ M⁻¹s⁻¹ | [8][10] |

| This compound | Hydroxyl (HO•) | Aqueous (simulated) | 2.07 x 10¹⁰ M⁻¹s⁻¹ | [8][10] |

Key Experimental Protocols

The mechanisms of action of 2-MI have been elucidated through various in vitro and in vivo experimental models.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This high-throughput assay is commonly used to screen for TPO inhibitors by measuring peroxidase activity.

Objective: To determine the concentration-dependent inhibition of TPO activity by this compound.

Materials:

-

Source of TPO: Microsomes prepared from rat thyroid glands or human thyroid cell lines (e.g., Nthy-ori 3-1).[14][15]

-

Fluorogenic Substrate: Amplex® UltraRed (AUR) reagent.

-

Co-substrate: Hydrogen peroxide (H₂O₂).

-

Buffer: Potassium phosphate buffer (e.g., 200 mM, pH 7.4).

-

Test Compound: this compound (Methimazole) stock solution (e.g., in DMSO).

-

96-well black microplates.

-

Fluorescence microplate reader.

Methodology:

-

Preparation of Reagents: Prepare working solutions of AUR, H₂O₂, and various concentrations of 2-MI in the phosphate buffer.

-

Microsome Preparation: Thyroid gland microsomes are prepared from untreated rats using established methods involving homogenization and differential centrifugation.[14] Protein content is quantified using a standard protein assay (e.g., BCA assay).

-

Assay Reaction:

-

To each well of a 96-well plate, add the microsomal protein suspension (e.g., 10-15 µL, final protein concentration ~12.5 µg/mL).

-

Add the test compound (2-MI) at various final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., propylthiouracil).

-

Initiate the reaction by adding the AUR reagent (e.g., final concentration 25 µM) and H₂O₂ (e.g., final concentration 300 µM).[14]

-

The final reaction volume is brought up with phosphate buffer (e.g., to 200 µL).[14]

-

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission) at regular intervals.

-

Data Analysis: The rate of increase in fluorescence is proportional to TPO activity. Calculate the percentage of inhibition for each concentration of 2-MI relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal curve.

Caption: Workflow for an in vitro TPO Inhibition Assay.

In Vivo TPO Activity Assessment in a Rat Model

This protocol assesses the effect of systemically administered 2-MI on TPO activity directly within the thyroid gland.

Objective: To determine if in vivo administration of 2-MI leads to a lasting inhibition of TPO activity in rat thyroid tissue.

Materials:

-

Laboratory rats.

-

This compound (Methimazole) for injection.

-

Saline solution (vehicle).

-

Surgical tools for thyroid gland excision.

-

Homogenization buffer.

-

Dialysis tubing and buffer.

-

Reagents for in vitro TPO assay (as described in 4.1).

Methodology:

-

Animal Dosing: Administer 2-MI (e.g., 2 mg per rat) or vehicle (saline) to rats via intraperitoneal injection.[5]

-

Tissue Collection: After a defined period (e.g., 30 minutes to several hours), euthanize the animals and surgically excise the thyroid glands.

-

Homogenate Preparation: Homogenize the thyroid tissue in a suitable buffer to create a thyroid homogenate.

-

Assessment of Reversibility (Dialysis):

-

Divide the homogenate from each group into two aliquots.

-

Measure the TPO activity in the first aliquot immediately using the in vitro assay described in 4.1.

-

Extensively dialyze the second aliquot against a buffer to remove any unbound inhibitor.[5]

-

Measure the TPO activity in the post-dialysis aliquot.

-

-

Data Analysis: Compare the TPO activity in the thyroids of 2-MI-treated rats versus control rats, both before and after dialysis. A lack of recovery in enzyme activity after dialysis indicates irreversible or tightly-bound inhibition.[5]

Conclusion

This compound is a multifaceted therapeutic agent whose primary mechanism of action is the potent and irreversible inhibition of thyroid peroxidase, leading to a direct reduction in thyroid hormone synthesis. This core function is complemented by significant antioxidant and immunomodulatory activities, which may contribute to its overall clinical effectiveness, particularly in the context of autoimmune thyroid diseases like Graves' disease. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the complex pharmacology of this important drug. Continued research into its secondary mechanisms may open new avenues for its therapeutic application.

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiamazole - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with this compound at 2.30 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the Mechanism and Kinetics of the Radical Scavenging Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.wur.nl [research.wur.nl]

Spectroscopic Analysis of 2-Mercaptoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoimidazole (2-MI), also known as methimazole in some contexts, is a heterocyclic compound containing an imidazole ring substituted with a thiol group. It is a molecule of significant interest in medicinal chemistry and materials science. As a key pharmacophore, it is the basis for several antithyroid drugs. Accurate structural elucidation and characterization are paramount for its application in drug development and quality control. This technical guide provides an in-depth overview of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to analyze and characterize this compound.

This document details the theoretical underpinnings, experimental methodologies, and data interpretation for each technique, presenting quantitative data in accessible tables and illustrating logical workflows through diagrams.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H stretching, C-H stretching, C=C and C=N ring vibrations, and the C=S (thione) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining high-quality IR spectra of solid samples with minimal preparation.[1]

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory, typically equipped with a diamond or germanium crystal, are clean.[1]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal surface.

-

Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Data Interpretation and Presentation

The IR spectrum of this compound is characterized by several key absorption bands. The broad band in the 3400-2800 cm⁻¹ region is typical for N-H stretching vibrations involved in hydrogen bonding. The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains absorptions from C=C and C=N stretching within the imidazole ring. The presence of a strong band around 1200-1300 cm⁻¹ is indicative of the C=S (thione) group, confirming the predominance of the thione tautomer in the solid state.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 2800 (broad) | N-H Stretch | Imidazole N-H (H-bonded) |

| 3100 - 3000 | =C-H Stretch | Imidazole C-H |

| ~1550 | C=C Stretch | Imidazole Ring |

| ~1470 | C=N Stretch | Imidazole Ring |

| ~1285 | C=S Stretch | Thione |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin (like ¹H and ¹³C) absorb radiofrequency energy at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct atoms within a molecule.

For this compound, NMR analysis is crucial for confirming the connectivity of atoms. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence the observed spectra, particularly in solution. However, in most common NMR solvents like DMSO-d₆, the thione form is predominant.

Thione-thiol tautomerism in this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds.

-

Standard Reference: The residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is typically used as an internal standard. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation and Presentation

¹H NMR Spectrum (400 MHz, DMSO-d₆): The ¹H NMR spectrum of this compound is relatively simple. It typically shows a broad singlet for the two exchangeable N-H protons at a downfield chemical shift (~12 ppm). The two vinyl protons on the imidazole ring (H4 and H5) are chemically equivalent due to rapid tautomerization on the NMR timescale, resulting in a single sharp singlet around 7.0 ppm.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 2H | N-H |

| ~7.0 | Singlet | 2H | C4-H, C5-H |

¹³C NMR Spectrum (100 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum shows two signals. The C2 carbon, bonded to sulfur and two nitrogen atoms, appears significantly downfield (~168 ppm) due to the deshielding effects of these heteroatoms. The C4 and C5 carbons are equivalent and appear as a single peak around 115 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C=S) |

| ~115 | C4, C5 |

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural elucidation, a molecule is first ionized, and the resulting molecular ion (M⁺˙) can then undergo fragmentation into smaller, charged pieces. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the molecule's structure. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive and informative fragmentation.[6]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to vaporize the sample into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller ions and neutral radicals.[6]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation and Presentation

The mass spectrum of this compound (molar mass ≈ 100.14 g/mol ) will show a distinct molecular ion peak at m/z = 100. The fragmentation pattern is key to confirming the structure. Plausible fragmentation pathways for imidazole-containing compounds often involve the loss of small, stable neutral molecules like HCN or the cleavage of the ring.

| m/z | Proposed Fragment | Notes |

| 100 | [C₃H₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 73 | [C₂H₃N₂]⁺ | Loss of HCN from the ring |

| 57 | [C₂H₃NS]⁺˙ | Ring fragmentation |

| 45 | [CHS]⁺ | Loss of imidazole ring fragment |

Integrated Spectroscopic Workflow

The structural elucidation of this compound is most robust when data from all three spectroscopic techniques are integrated. IR confirms the presence of key functional groups, MS provides the molecular weight and formula, and NMR establishes the precise connectivity of the atoms.

Experimental workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Tautomeric Forms of 2-Mercaptoimidazole: Thiol and Thione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoimidazole (2-MI), a heterocyclic compound of significant interest in medicinal chemistry, exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. The predominance of one tautomer over the other is dictated by its physical state, solvent polarity, and temperature, which in turn profoundly influences its chemical reactivity, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the structural, energetic, and spectroscopic characteristics of the this compound thiol-thione tautomerism, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to Thiol-Thione Tautomerism in this compound

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This phenomenon is a critical consideration in drug discovery and development, as different tautomers of a single compound can exhibit distinct biological activities, metabolic pathways, and toxicological profiles.[1][2] this compound, also known by its systematic names 1,3-dihydro-2H-imidazole-2-thione (thione form) and 1H-imidazole-2-thiol (thiol form), is a classic example of this prototropic tautomerism.[3]

The equilibrium between the thione and thiol forms involves the migration of a proton between the sulfur and a nitrogen atom within the imidazole ring. While both forms can exist, extensive experimental and theoretical studies have shown that the thione form is generally the more stable and predominant tautomer, both in the solid state and in various solvents.[4][5] Understanding the factors that govern this equilibrium is paramount for predicting the molecule's behavior in biological systems and for designing derivatives with desired therapeutic properties.

Structural and Energetic Analysis of Tautomers

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the geometric and energetic properties of the 2-MI tautomers. These theoretical predictions, corroborated by experimental data, confirm the greater stability of the thione form.

Quantitative Data Summary

The following tables summarize key computational data for the thione and thiol tautomers of this compound, calculated at the B3LYP/6-311G** level of theory, which provides a reliable representation of their properties.[4]

Table 1: Calculated Energetic Properties

| Property | Thione Tautomer | Thiol Tautomer | Reference |

| Relative Energy (kJ/mol) | 0.00 | +43.51 | [4] |

| Activation Energy (Intramolecular, Gas Phase, kJ/mol) | - | 175.8 | [5] |

| Activation Energy (2 H₂O-assisted, kJ/mol) | - | ~72 | [5] |

Note: The high activation energy for the uncatalyzed intramolecular proton transfer indicates that the interconversion is slow in the absence of a proton shuttle like water.

Table 2: Key Calculated Geometric Parameters (Bond Lengths in Å)

| Bond | Thione Tautomer | Thiol Tautomer | Reference |

| C2-S | 1.69 | 1.76 | [6] |

| C2-N1 | 1.38 | 1.32 | [6] |

| C2-N3 | 1.38 | 1.32 | [6] |

| N1-H | 1.01 | - | [6] |

| S-H | - | 1.34 | [6] |

Note: The bond lengths are consistent with the electronic distribution in each tautomer. The thione form exhibits a clear C=S double bond character (shorter C-S bond) and C-N single bonds, while the thiol form has a C-S single bond and C=N double bond character within the ring.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to experimentally verify the tautomeric form of this compound in different states.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state by mapping the electron density of a crystalline sample.[7] This technique has confirmed that this compound crystallizes in the thione form.[5]

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent such as ethanol or water.

-

Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[5]

-

Data Processing: The diffraction pattern is recorded on a detector. The resulting data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding the final molecular structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation between the thiol and thione forms.[9][10] For this compound in solution (e.g., in DMSO-d₆), the spectra are consistent with the predominance of the thione tautomer.[11]

Detailed Methodology:

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired. For the thione form, one would expect to see signals for the two equivalent vinyl protons (C4-H and C5-H) and a broad signal for the two N-H protons. The absence of a distinct S-H proton signal supports the thione structure.

-

¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired. The chemical shift of the C2 carbon is particularly informative. A shift in the range of 160-180 ppm is characteristic of a thiocarbonyl (C=S) carbon, confirming the thione form.[11]

-

Variable Temperature (VT) NMR (Optional): To study the dynamics of the tautomeric equilibrium, spectra can be recorded at different temperatures.[12] A low-temperature spectrum might "freeze out" individual tautomers if the interconversion rate is sufficiently slowed.

Vibrational Spectroscopy (FTIR and Raman)

Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The presence or absence of specific absorption bands can be used to identify functional groups characteristic of each tautomer.

Detailed Methodology:

-

Sample Preparation (FTIR): For solid-state analysis, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. For solution analysis, the sample is dissolved in a suitable solvent with transparent IR windows (e.g., CCl₄).

-

Spectrum Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The spectrum is analyzed for key vibrational bands. The presence of a strong band around 1200-1300 cm⁻¹ associated with the C=S stretching vibration and the absence of a sharp S-H stretching band (typically ~2550-2600 cm⁻¹) are strong indicators of the thione form.[13] N-H stretching bands are expected in the region of 3100-3400 cm⁻¹.

Visualizing Tautomerism: Logical and Experimental Workflows

Graphviz diagrams are used to illustrate the key relationships and processes involved in the study of this compound tautomerism.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for tautomer analysis.

Significance in Drug Development

The predominance of the thione tautomer has significant implications for the biological activity of this compound and its derivatives. The thioamide group (-NH-C=S-) present in the thione form is a key structural motif.[3]

-

Metal Binding: The "soft" sulfur atom of the thiocarbonyl group is an excellent ligand for "soft" metal ions. This property is relevant for its use as a corrosion inhibitor and for its interaction with metalloenzymes.[14]

-

Pharmacokinetics (ADME): The tautomeric form influences properties like lipophilicity, hydrogen bonding capacity, and pKa, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[1] The thione form, with its two N-H donors and one C=S acceptor, has different hydrogen bonding capabilities than the thiol form, which has one N-H donor, one S-H donor, and one ring nitrogen acceptor.

-

Reactivity and Metabolism: The thione form can undergo different metabolic reactions compared to the thiol. For example, the sulfur atom in the thione can be a target for S-oxidation, whereas the thiol could be metabolized via conjugation reactions at the sulfur atom.

Conclusion

The tautomerism of this compound is heavily skewed towards the more stable thione form in both solid and solution phases. This preference is confirmed by a wealth of computational and experimental data. A thorough characterization using techniques such as X-ray crystallography, NMR, and vibrational spectroscopy is essential for any research involving this molecule. For professionals in drug development, a comprehensive understanding of the factors governing this thiol-thione equilibrium is not merely academic; it is a fundamental requirement for the rational design of new therapeutic agents, enabling the prediction of their physicochemical properties, biological interactions, and metabolic fate.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Mercaptoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Mercaptoimidazole (2-MI), a heterocyclic compound of interest in various fields, including pharmaceuticals and materials science. This document compiles available data on its solubility in different solvents and its stability under various stress conditions. Detailed experimental protocols for assessing these properties are also provided to support research and development activities.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound, a polar molecule, exhibits varied solubility in different solvent systems.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, data for the closely related compound, 2-mercaptobenzimidazole (MBI), which shares the same imidazolethione core, provides valuable insights into its likely solubility profile. It is important to note that the additional benzene ring in MBI will influence its solubility, generally decreasing it in polar solvents and increasing it in non-polar solvents compared to 2-MI.

A key reported solubility value for this compound is:

-

In Methanol: 50 mg/mL[1]

General qualitative descriptions indicate that this compound is soluble in water and various organic solvents[2].

Table 1: Solubility of 2-Mercaptobenzimidazole in Various Solvents at Different Temperatures (Data adapted from a study on 2-mercaptobenzimidazole and should be considered as an estimation for this compound) [3]

| Solvent | Temperature (K) | Molar Fraction (10^3 * x) | Solubility ( g/100g solvent) |

| Water | 298.15 | - | < 0.1 g/100 mL at 23.5 °C[4][5] |

| Methanol | 278.15 | 1.83 | 0.89 |

| 288.15 | 2.54 | 1.24 | |

| 298.15 | 3.49 | 1.71 | |

| 308.15 | 4.71 | 2.31 | |

| 318.15 | 6.33 | 3.11 | |

| Ethanol | 278.15 | 1.25 | 0.41 |

| 288.15 | 1.73 | 0.57 | |

| 298.15 | 2.36 | 0.78 | |

| 308.15 | 3.19 | 1.05 | |

| 318.15 | 4.28 | 1.41 | |

| Acetone | 278.15 | 2.89 | 0.75 |

| 288.15 | 3.89 | 1.01 | |

| 298.15 | 5.19 | 1.35 | |

| 308.15 | 6.89 | 1.79 | |

| 318.15 | 9.09 | 2.36 | |

| Acetonitrile | 278.15 | 0.49 | 0.18 |

| 288.15 | 0.67 | 0.25 | |

| 298.15 | 0.91 | 0.34 | |

| 308.15 | 1.22 | 0.45 | |

| 318.15 | 1.62 | 0.60 | |

| 1,4-Dioxane | 278.15 | 3.45 | 0.59 |

| 288.15 | 4.67 | 0.80 | |

| 298.15 | 6.27 | 1.08 | |

| 308.15 | 8.35 | 1.44 | |

| 318.15 | 11.05 | 1.90 |

Note: The data for 2-mercaptobenzimidazole should be used as a qualitative guide for this compound, and experimental verification is highly recommended.

pH-Dependent Solubility

The solubility of this compound is expected to be pH-dependent due to its ionizable groups. It can be protonated at the nitrogen atom of the imidazole ring under acidic conditions and deprotonated at the mercapto group under basic conditions. The acid dissociation constant (pKa) for the protonated form in an aqueous solution has been reported to be 2.97 ± 0.04[6]. This suggests that the solubility of this compound in aqueous media will increase at pH values below its pKa.

Stability Profile of this compound

Understanding the stability of this compound is crucial for its handling, storage, and the development of stable formulations. Forced degradation studies are employed to identify potential degradation pathways and degradation products. While specific data for 2-MI is limited, studies on its analogs provide valuable insights.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: Predicted Stability of this compound and Potential Degradation Products (Based on Analog Data)

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acid Hydrolysis | Likely to be stable | - |

| Base Hydrolysis | Likely to be stable | - |

| Oxidation | Susceptible to oxidation | Imidazole, Sulfate/Sulfite |

| Thermal Degradation | Stable up to its melting point | - |

| Photodegradation | Potentially susceptible | Imidazole ring cleavage products |

-

Oxidative Degradation: Studies on 1-methyl-2-mercaptoimidazole, a close analog, have shown that it reacts with oxidizing agents like hypochlorous acid and superoxide. The final oxidation product identified was 1-methylimidazole, with sulfate/sulfite also being formed[7]. This suggests that the imidazole ring of 2-MI is susceptible to oxidative cleavage. 2-mercaptobenzimidazole has also been shown to improve the oxidation resistance of silver nanowire films, indicating its own susceptibility to oxidation[8][9].

-

Thermal Stability: 2-mercaptobenzimidazole has been shown to be thermally stable, improving the thermal stability of silver nanowire films up to 230°C[8][9]. It is expected that this compound will exhibit similar thermal stability up to its melting point.

-

Photostability: The photodegradation of 2-mercaptobenzothiazole, another related compound, has been studied, revealing that the imidazole ring can undergo cleavage upon exposure to light[10]. This suggests that this compound may also be sensitive to light.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, DMSO, acetone)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or spectrophotometric method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and products of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for the identification of degradation products.

Procedure:

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-